molecular formula C10H9BrO3 B13045382 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13045382
M. Wt: 257.08 g/mol
InChI Key: BBAWGWZFCRHTCE-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 6th position of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyrans .

Scientific Research Applications

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

BBAWGWZFCRHTCE-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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